molecular formula C22H28BrN5O3 B2845435 N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide CAS No. 332018-97-0

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide

Cat. No. B2845435
CAS RN: 332018-97-0
M. Wt: 490.402
InChI Key: QVMZLLLNHPRRCY-UHFFFAOYSA-N
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Description

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide is a chemical compound . It is also known as N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-chlorobenzamide .


Molecular Structure Analysis

The molecular formula of this compound is C22H20BrClN4O2 . This indicates that the compound contains 22 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molar mass of 487.78 . It has a predicted density of 1.486±0.06 g/cm3 and a predicted boiling point of 602.6±55.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Research in organic chemistry has developed efficient synthetic routes for compounds with potential pharmaceutical applications. For instance, studies have detailed the synthesis of complex molecules through chiral moderation, highlighting the strategic use of morpholine and related structures in crafting inhibitors for HIV-1 reverse transcriptase, showcasing the versatility of these compounds in drug synthesis (Kauffman et al., 2000). Additionally, innovative synthetic approaches have been developed for the preparation of N-phenylmorpholine derivatives, emphasizing the significance of these scaffolds in the synthesis of bioactive molecules with potential antimicrobial and anticancer properties (Farghaly et al., 2020).

Biological Activities

Compounds containing morpholine and hydrazine functionalities have been investigated for their biological activities. Research into neurokinin-1 receptor antagonists has yielded molecules with significant efficacy in pre-clinical tests for conditions like emesis and depression, illustrating the therapeutic potential of these chemical frameworks (Harrison et al., 2001). Moreover, the development of cholinesterase inhibitors for ophthalmological applications demonstrates the applicability of these compounds in treating diseases such as glaucoma (Tuovinen et al., 1966).

Drug Development and Molecular Interactions

The exploration of molecular interactions and the development of novel drug candidates are critical areas of research involving compounds with morpholinyl and hydrazinyl groups. For instance, the design and synthesis of aminopyrroles as sodium channel blockers have opened new avenues for the development of anticonvulsant drugs, highlighting the potential of these molecules in therapeutic applications (Unverferth et al., 1998). Furthermore, the study of aminocarbonylations using dimethylformamide showcases the innovative use of common solvents in facilitating complex organic reactions, underscoring the importance of these chemical transformations in drug synthesis (Wan et al., 2002).

properties

IUPAC Name

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrN5O3/c23-17-6-7-19(26-20(29)8-9-28-10-12-31-13-11-28)18(14-17)22(25-15-21(30)27-24)16-4-2-1-3-5-16/h1-7,14,22,25H,8-13,15,24H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMZLLLNHPRRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide
Reactant of Route 2
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide
Reactant of Route 3
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N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide
Reactant of Route 4
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N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide
Reactant of Route 5
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide
Reactant of Route 6
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide

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